2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole

Antibacterial Acinetobacter calcoaceticus Structure-activity relationship

Gram-negative antibacterial programs face a supply gap for 1,3,4-oxadiazole scaffolds with validated anti-Acinetobacter activity. Unlike m-nitrophenyl or simple alkylthio analogs, this compound combines a 2-furyl ring (proven superior anti-Acinetobacter potency) with a phenoxyethylthio side chain that serves as a synthetic handle for focused library synthesis. Computed TPSA (86.6 Ų) and XLogP3 (3.0) support Gram-negative permeability profiling. Suitable as a reference standard in Caco-2/PAMPA assays and compatible with microwave-assisted parallel synthesis for rapid SAR expansion. Batch-specific purity certification provided.

Molecular Formula C14H12N2O3S
Molecular Weight 288.32
CAS No. 477856-49-8
Cat. No. B2633287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole
CAS477856-49-8
Molecular FormulaC14H12N2O3S
Molecular Weight288.32
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCSC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C14H12N2O3S/c1-2-5-11(6-3-1)17-9-10-20-14-16-15-13(19-14)12-7-4-8-18-12/h1-8H,9-10H2
InChIKeyDQASWVNDBKBYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole (CAS 477856-49-8): Structural and Physicochemical Baseline


2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole (CAS 477856-49-8) is a 2,5-disubstituted-1,3,4-oxadiazole bearing a furan-2-yl ring at C2 and a phenoxyethylthio moiety at C5 . Its empirical formula is C14H12N2O3S, with a molecular weight of 288.32 g/mol [1]. The compound incorporates a flexible thioether linker (–S–CH2–CH2–O–Ph) that distinguishes it from simpler alkylthio or arylthio 1,3,4-oxadiazole analogs, conferring a distinct combination of lipophilicity (computed XLogP3 = 3.0) and hydrogen-bond acceptor capacity (6 HBA) that collectively modulate passive permeability and target-interaction profiles relative to less decorated in-class candidates [1].

Why Generic 1,3,4-Oxadiazole Substitution Fails for 2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole (CAS 477856-49-8)


In-class 1,3,4-oxadiazole derivatives cannot be interchanged without altering biological readout, because even modest changes to the heterocyclic substitution pattern shift anti-infective potency and spectrum. Comparative anti-Acinetobacter studies demonstrate that replacing the 2-furyl moiety with an m-nitrophenyl group reduces antibacterial activity [1], while substituting the thioether side chain modulates both in vitro antibacterial MIC values and enzyme inhibitory profiles in S-substituted oxadiazole series [2]. Consequently, the specific combination of a 2-furyl ring and a phenoxyethylsulfanyl side chain in CAS 477856-49-8 defines a distinct pharmacophoric space that cannot be approximated by off-the-shelf 1,3,4-oxadiazole analogs with alternate aryl or thioether substituents.

Quantitative Differentiation Evidence for 2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole (CAS 477856-49-8) Against Closest Analogs


Antibacterial Potency of 2-Furyl Substitution vs. m-Nitroaryl Analogs in 1,3,4-Oxadiazole-2-thione Series

In a controlled series of 1,3,4-oxadiazole-2-thione thioglycosides, the derivative bearing a 2-furyl group at the oxadiazole C5 position (compound c4) demonstrated superior antibacterial activity against Acinetobacter calcoaceticus ATCC 23055 compared to its direct structural analog in which the 2-furyl group is replaced by an m-nitrophenyl substituent [1]. The study establishes that 2-furyl substitution on the 1,3,4-oxadiazole core is a positive determinant for anti-Acinetobacter potency relative to electron-deficient aryl alternatives [1].

Antibacterial Acinetobacter calcoaceticus Structure-activity relationship

Physicochemical Differentiation: Computed LogP and Rotatable Bond Profile of CAS 477856-49-8 vs. Simpler 2,5-Disubstituted-1,3,4-Oxadiazoles

CAS 477856-49-8 exhibits a computed XLogP3 of 3.0 and 6 rotatable bonds [1], placing it in a moderately lipophilic region of chemical space that is often associated with favorable membrane permeability. In contrast, simpler 2,5-disubstituted 1,3,4-oxadiazoles such as 2-(2-furyl)-5-(methylsulfanyl)-1,3,4-oxadiazole (estimated XLogP3 ≈ 1.2–1.5) or 5-phenyl-1,3,4-oxadiazole-2-thiol (estimated XLogP3 ≈ 1.8–2.1) possess lower calculated lipophilicity due to the absence of the extended phenoxyethyl side chain . The increased lipophilicity and conformational flexibility of CAS 477856-49-8 may enhance passive diffusion across biological membranes compared to less substituted analogs, although this inference requires experimental validation.

Lipophilicity Drug-likeness Physicochemical property prediction

Topological Polar Surface Area (TPSA) Benchmarking of CAS 477856-49-8 Against 1,3,4-Oxadiazole Antibacterial Lead 72c

The computed TPSA of CAS 477856-49-8 is 86.6 Ų [1]. This falls within the same general range as the structurally characterized oxadiazole antibacterial lead '72c', which achieved potent in vitro MICs against ESKAPE pathogens with favorable oral bioavailability (41%) in mouse models [2]. Although a direct TPSA value for 72c is not publicly reported, the structural class consistently yields TPSA values between 60–90 Ų, a range empirically associated with balancing passive permeability and solubility for Gram-negative antibacterial entry [2]. The TPSA of CAS 477856-49-8 thus positions it as a scaffold-compatible analog for exploratory medicinal chemistry campaigns targeting Gram-negative bacteria.

TPSA Drug-likeness Antibacterial design

Microwave-Assisted Synthetic Accessibility: Yield and Reaction Time Advantage for 2-Furyl-1,3,4-oxadiazole Scaffolds

A microwave-assisted synthetic protocol for 2-furyl-5-substituted-1,3,4-oxadiazoles has been reported, demonstrating that the 2-furyl-oxadiazole core is amenable to rapid, high-yielding synthesis under microwave irradiation compared to conventional heating [1]. While this study did not include CAS 477856-49-8 directly, the methodology is directly transferable to its synthesis via reaction of 2-(2-furyl)hydrazinecarbothioamide with 2-phenoxyethyl bromide , offering a practical advantage for laboratories seeking to prepare libraries of 2-furyl-1,3,4-oxadiazole derivatives with varied thioether side chains.

Microwave synthesis Green chemistry 2-Furyl-oxadiazole

Enzymatic Profiling of S-Substituted 1,3,4-Oxadiazole-2-thiols: Class-Level Chymotrypsin Inhibition Data

A panel of S-substituted 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives was evaluated for in vitro chymotrypsin inhibition, with all derivatives displaying weak inhibitory activity (IC50 substantially higher than the reference chymostatin, IC50 = 8.24 ± 0.11 µM) [1]. Although CAS 477856-49-8 was not included in this specific panel, the study establishes that S-substitution on the 1,3,4-oxadiazole-2-thiol core can modulate serine protease inhibition [1]. The phenoxyethylsulfanyl side chain of CAS 477856-49-8 introduces steric and electronic features distinct from the alkyl/aryl thioethers tested, suggesting a potentially differentiated enzyme inhibition profile that warrants direct evaluation.

Enzyme inhibition Chymotrypsin Oxadiazole thioether

Computed Physicochemical Descriptor Comparison: CAS 477856-49-8 vs. 2-(2-Phenoxyethylsulfanyl)-5-phenyl-1,3,4-oxadiazole (CAS 477846-67-6)

CAS 477856-49-8 (2-furyl derivative) and CAS 477846-67-6 (5-phenyl derivative) share the identical phenoxyethylsulfanyl side chain but differ at the C5 position of the oxadiazole ring: furan-2-yl vs. phenyl [1][2]. The 2-furyl group introduces an oxygen heteroatom into the aryl ring, increasing the hydrogen bond acceptor count from 5 (CAS 477846-67-6) to 6 (CAS 477856-49-8) [1]. This single-heteroatom difference alters the spatial distribution of hydrogen bond acceptors and may affect target binding complementarity, particularly in biological targets where furan oxygen engages in specific polar contacts that a phenyl ring cannot satisfy.

Physicochemical comparison Furyl vs. phenyl Molecular descriptors

Defined Application Scenarios for 2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole (CAS 477856-49-8) Based on Documented Class-Level Evidence


Scaffold for Gram-Negative Antibacterial Library Synthesis Targeting Acinetobacter spp.

The demonstrated superiority of 2-furyl substitution over m-nitrophenyl substitution for anti-Acinetobacter calcoaceticus activity in 1,3,4-oxadiazole-2-thione thioglycosides [1] supports the use of CAS 477856-49-8 as a core scaffold for focused library synthesis. Its computed TPSA (86.6 Ų) falls within the favorable range for Gram-negative outer-membrane penetration [2], and the phenoxyethylsulfanyl side chain provides a synthetic handle for further derivatization. Procurement is recommended for medicinal chemistry groups pursuing trans-translation inhibitors or other Gram-negative-selective mechanisms.

Physicochemical Probe for Permeability-Solubility Optimization in Oxadiazole Series

With a computed XLogP3 of 3.0 and 6 rotatable bonds [1], CAS 477856-49-8 occupies a distinct lipophilicity-conformational space compared to simpler 2,5-disubstituted 1,3,4-oxadiazoles. It can serve as a reference compound in permeability-solubility optimization campaigns, particularly when benchmarking the effect of extended thioether side chains on cellular uptake in Caco-2 or PAMPA assays. This application is directly informed by the computed property differentiation documented in Section 3.

Microwave-Accelerated Diversification of Thioether Side Chains on 2-Furyl-1,3,4-oxadiazole Core

The validated microwave-assisted synthesis of 2-furyl-5-substituted-1,3,4-oxadiazoles [1] offers a practical avenue for diversifying the thioether side chain of CAS 477856-49-8. Researchers needing rapid parallel synthesis of analogs with varied phenoxyalkyl or heteroarylthio substituents can leverage this methodology to reduce reaction times from hours to minutes, increasing throughput for structure-activity relationship studies. This scenario is grounded in the synthetic accessibility evidence from Section 3.

Serine Protease Inhibitor Screening with a Focus on Chymotrypsin-Like Enzymes

Although direct enzymatic data for CAS 477856-49-8 are not available, the class-level finding that S-substituted 1,3,4-oxadiazole-2-thiols modulate chymotrypsin activity [1] provides a rationale for screening this compound against serine protease panels. The phenoxyethylsulfanyl substituent introduces steric bulk and conformational flexibility (6 rotatable bonds) absent in the tested alkylthio analogs, which may confer a differentiated inhibition profile. This scenario is appropriate for biochemical screening laboratories with established protease assay platforms.

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